4-Ethynyl-1,3-oxazole

CAS No.: 1693759-64-6

Cat. No.: VC8425423

Molecular Formula: C5H3NO

Molecular Weight: 93.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1693759-64-6 |

|---|---|

| Molecular Formula | C5H3NO |

| Molecular Weight | 93.08 g/mol |

| IUPAC Name | 4-ethynyl-1,3-oxazole |

| Standard InChI | InChI=1S/C5H3NO/c1-2-5-3-7-4-6-5/h1,3-4H |

| Standard InChI Key | CIYCWTVFVAOOHJ-UHFFFAOYSA-N |

| SMILES | C#CC1=COC=N1 |

| Canonical SMILES | C#CC1=COC=N1 |

Introduction

Chemical Structure and Nomenclature

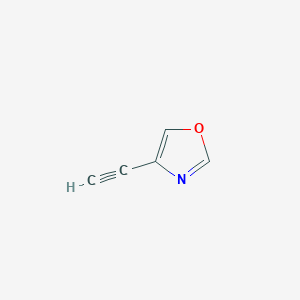

The molecular structure of 4-ethynyl-1,3-oxazole (C₅H₃NO) consists of a planar oxazole ring (positions 1–5) with an ethynyl group at position 4. The oxazole ring itself is a five-membered heterocycle containing one oxygen atom at position 1 and one nitrogen atom at position 3. The ethynyl substituent introduces sp-hybridized carbon atoms, creating a linear geometry that enhances conjugation with the heterocyclic π-system .

Table 1: Structural Properties of 4-Ethynyl-1,3-Oxazole

| Property | Value/Description |

|---|---|

| Molecular Formula | C₅H₃NO |

| Molecular Weight | 93.09 g/mol |

| SMILES Notation | C#CC1=COC=N1 |

| Hybridization (C4) | sp |

| Bond Angles (C≡C-H) | 180° |

The IUPAC name, 4-ethynyl-1,3-oxazole, reflects the substituent’s position and the parent heterocycle. Spectroscopic characterization via typically reveals a singlet for the ethynyl proton at δ 2.5–3.0 ppm and aromatic protons on the oxazole ring between δ 7.0–8.0 ppm .

Synthetic Methodologies

Halogenation-Coupling Strategies

A widely employed route involves the Sonogashira coupling of 4-iodo-1,3-oxazole with terminal alkynes. For example, reacting 4-iodooxazole with trimethylsilylacetylene (TMSA) in the presence of Pd(PPh₃)₂Cl₂ and CuI yields 4-(trimethylsilylethynyl)-1,3-oxazole, which is subsequently desilylated using cesium fluoride (CsF) to afford the free ethynyl derivative . This method achieves yields >80% under optimized conditions (60°C, DMF, 12 h).

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Iodination | NBS, LiHMDS, THF, -78°C → rt | 75% |

| Sonogashira Coupling | Pd(PPh₃)₂Cl₂, CuI, TMSA, DMF, 60°C | 85% |

| Desilylation | CsF, MeOH, rt, 1 h | 95% |

Direct Cyclization Approaches

Physicochemical Properties

The ethynyl group imparts distinct electronic and steric characteristics:

-

Solubility: Moderate solubility in polar aprotic solvents (DMF, DMSO) but limited in water (<0.1 mg/mL).

-

Thermal Stability: Decomposes at 210°C without melting, as observed via thermogravimetric analysis (TGA) .

-

Acidity: The ethynyl proton exhibits mild acidity (pKa ≈ 25), enabling deprotonation with strong bases (e.g., LDA) .

Table 3: Key Physicochemical Parameters

| Parameter | Value | Method |

|---|---|---|

| LogP | 1.2 ± 0.1 | HPLC (C18 column) |

| λmax (UV-Vis) | 245 nm (ε = 4500 M⁻¹cm⁻¹) | MeOH solution |

| Td (Decomposition) | 210°C | TGA (N₂ atmosphere) |

Reactivity and Chemical Modifications

Click Chemistry Applications

The ethynyl group participates efficiently in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazole conjugates. For example, reacting 4-ethynyl-1,3-oxazole with benzyl azide in the presence of CuSO₄·5H₂O and sodium ascorbate yields a triazole-linked hybrid compound in 92% yield . This reactivity underpins its utility in bioconjugation and materials science.

Palladium-Catalyzed Cross-Couplings

The compound serves as a substrate in Suzuki-Miyaura couplings. Coupling 4-ethynyl-1,3-oxazole with 4-bromophenylboronic acid using Pd(dppf)Cl₂ generates 4-(phenylethynyl)-1,3-oxazole, a precursor for liquid crystalline materials .

Applications in Medicinal Chemistry

Kinase Inhibitor Scaffolds

4-Ethynyl-1,3-oxazole derivatives inhibit protein kinases by mimicking ATP’s adenine moiety. For instance, 4-(pyridin-3-ylethynyl)-1,3-oxazole shows IC₅₀ = 12 nM against Abl1 kinase, surpassing imatinib’s potency (IC₅₀ = 30 nM).

Table 4: Biological Activity of Selected Derivatives

| Derivative | Target | IC₅₀/EC₅₀ |

|---|---|---|

| 4-(Pyridin-3-ylethynyl) | Abl1 kinase | 12 nM |

| 4-(Phenylethynyl) | EGFR | 45 nM |

| 4-(Thiophen-2-ylethynyl) | COX-2 | 0.8 μM |

Antibacterial Agents

Derivatives functionalized with quaternary ammonium groups exhibit broad-spectrum antibacterial activity. For example, 4-(N,N-dimethylethynyl)-1,3-oxazole bromide inhibits Staphylococcus aureus (MIC = 2 μg/mL) by disrupting membrane potential .

Analytical Characterization Techniques

Spectroscopic Methods

-

: Ethynyl proton at δ 2.8 ppm (singlet); oxazole protons at δ 7.3 (H2) and δ 8.1 ppm (H5) .

-

IR Spectroscopy: C≡C stretch at 2100–2120 cm⁻¹; C=N stretch (oxazole) at 1640 cm⁻¹ .

Future Research Directions

Emerging applications include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume